

The Interplay Between TG-100435 and the JAK2 V617F Mutation: A Technical Overview

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Compound of Interest

Compound Name: TG-100435

Cat. No.: B10853445

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This technical guide provides an in-depth analysis of the relationship between the investigational compound **TG-100435** and the JAK2 V617F mutation, a key driver in many myeloproliferative neoplasms (MPNs). This document is intended for researchers, scientists, and drug development professionals actively working in oncology and hematology.

Introduction to the JAK2 V617F Mutation

The Janus kinase 2 (JAK2) protein is a critical component of the JAK-STAT signaling pathway, which regulates the proliferation and differentiation of hematopoietic stem cells. The somatic point mutation V617F in the pseudokinase domain of JAK2 leads to its constitutive activation, resulting in uncontrolled cell growth and the development of MPNs such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis. This gain-of-function mutation makes the JAK2 V617F kinase an attractive therapeutic target for the treatment of these disorders.

TG-100435: A Multi-Targeted Kinase Inhibitor

TG-100435 is an orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets include members of the Src family of kinases. Notably, **TG-100435** is metabolized in vivo to its N-oxide metabolite, TG100855, which is reported to be 2 to 9 times more potent than the parent compound.

Quantitative Analysis of Kinase Inhibition

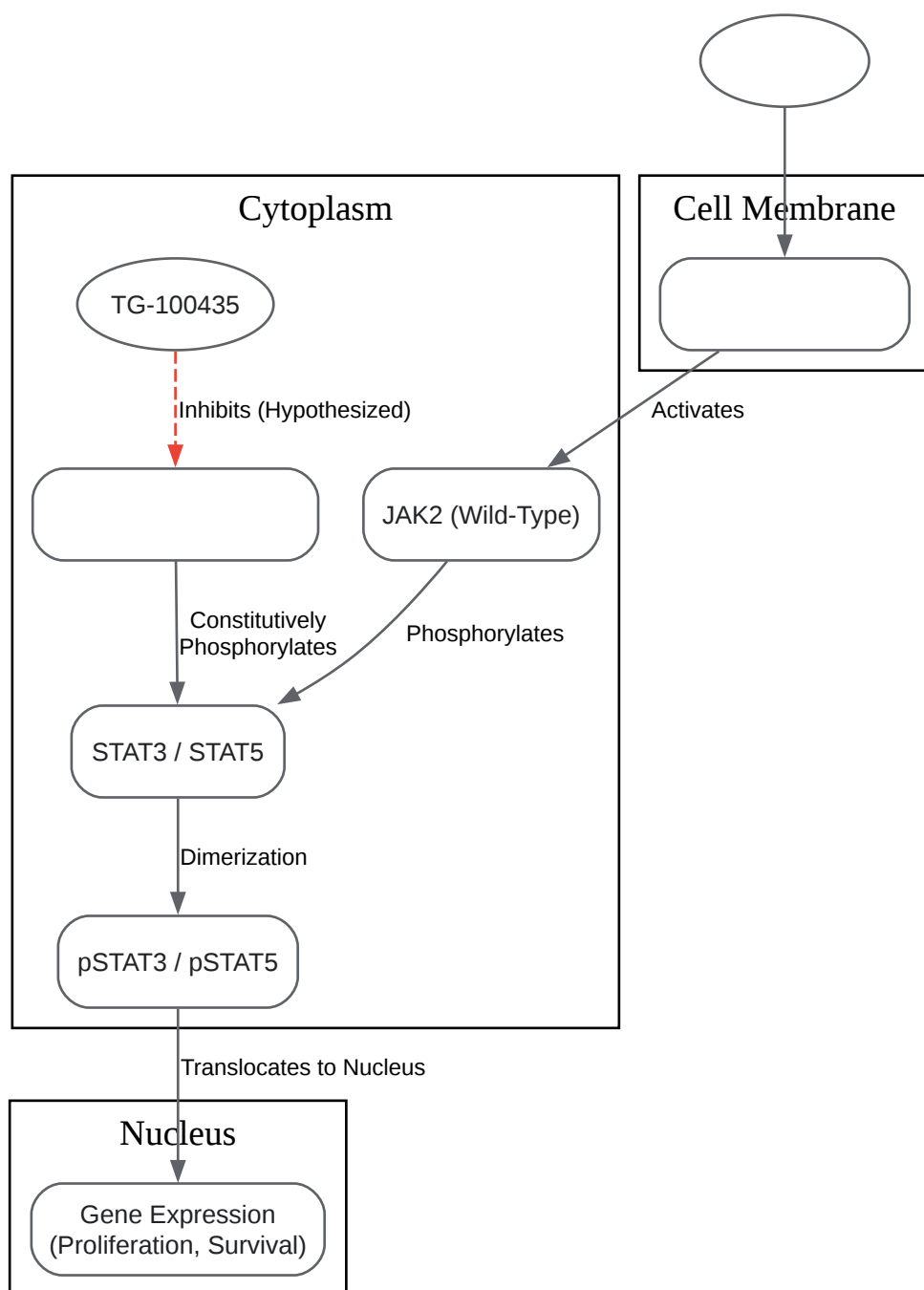
The following table summarizes the inhibitory activity of **TG-100435** against a panel of protein tyrosine kinases. This data is crucial for understanding its selectivity profile.

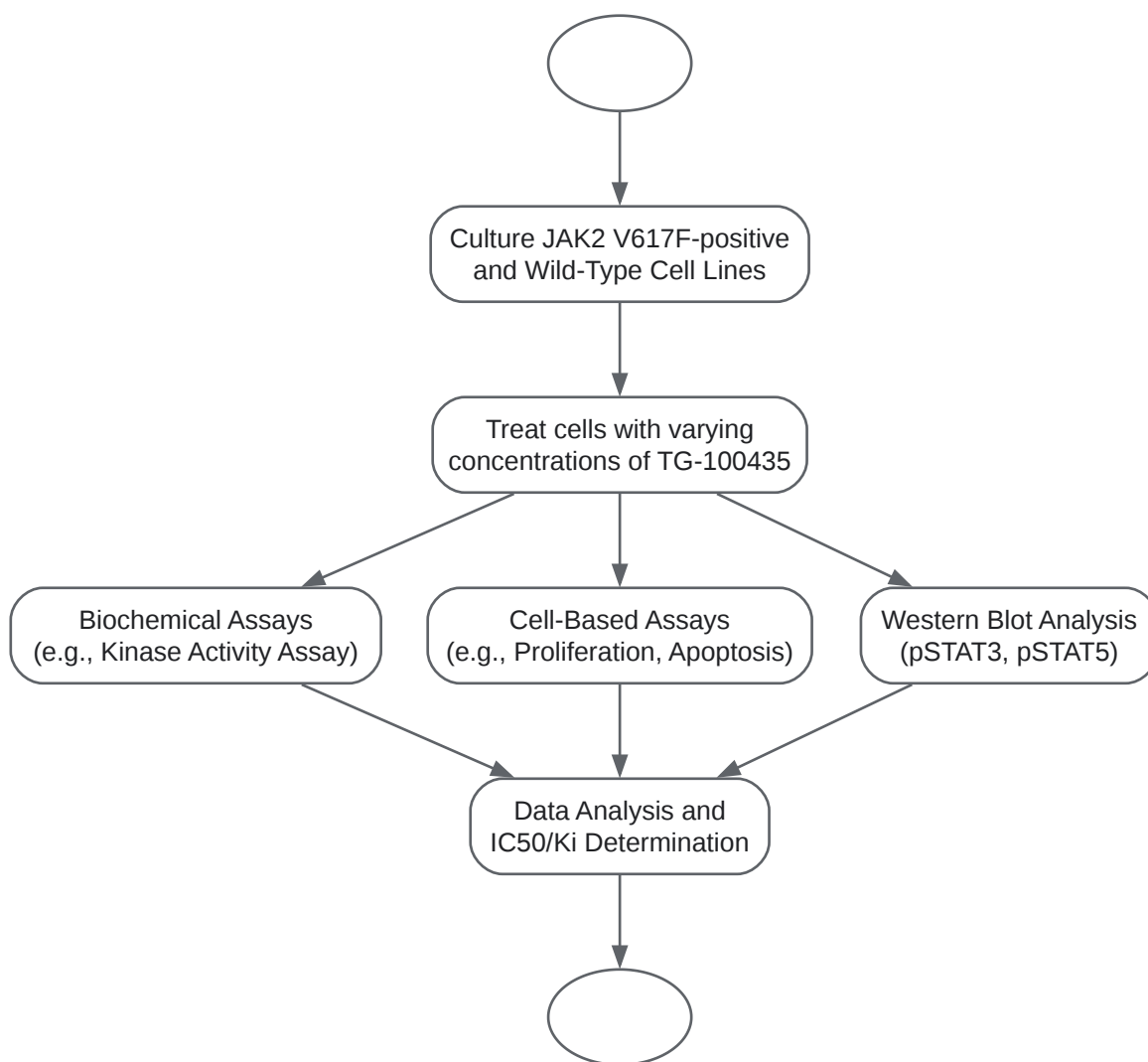
Kinase	Inhibition Constant (Ki) (nM)
Src	13 - 64
Lyn	13 - 64
Abl	13 - 64
Yes	13 - 64
Lck	13 - 64
EphB4	13 - 64

Data compiled from publicly available research.

Signaling Pathways and Mechanism of Action

The JAK2 V617F mutation leads to the constitutive phosphorylation and activation of downstream STAT proteins, primarily STAT3 and STAT5. This aberrant signaling promotes cell proliferation and survival. **TG-100435**, as a kinase inhibitor, is hypothesized to interfere with this pathway, although its direct and specific effects on JAK2 V617F require further elucidation.





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